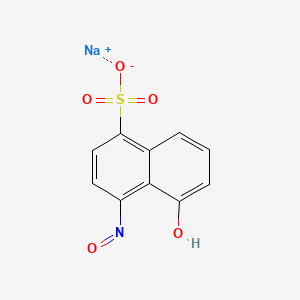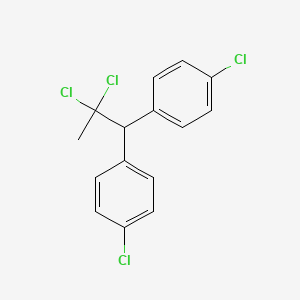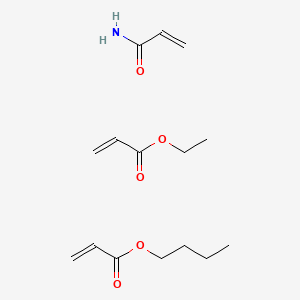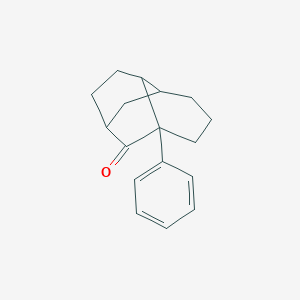
Dodecyl 2,3-bis(dodecyloxy)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dodecyl 2,3-bis(dodecyloxy)propanoate is an organic compound with the molecular formula C39H78O4. It contains 39 carbon atoms, 78 hydrogen atoms, and 4 oxygen atoms . This compound is characterized by its ester and ether functional groups, making it a versatile molecule in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dodecyl 2,3-bis(dodecyloxy)propanoate typically involves the esterification of dodecyl alcohol with 2,3-bis(dodecyloxy)propanoic acid. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of advanced purification techniques, such as chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dodecyl 2,3-bis(dodecyloxy)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The ester and ether groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and ethers.
Wissenschaftliche Forschungsanwendungen
Dodecyl 2,3-bis(dodecyloxy)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Employed in the formulation of biological assays and as a component in cell culture media.
Medicine: Investigated for its potential use in drug delivery systems and as an excipient in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, detergents, and lubricants.
Wirkmechanismus
The mechanism of action of Dodecyl 2,3-bis(dodecyloxy)propanoate involves its interaction with various molecular targets and pathways. The ester and ether groups in the compound can form hydrogen bonds and hydrophobic interactions with proteins and other biomolecules, affecting their structure and function. This interaction can modulate enzymatic activity, membrane permeability, and signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dodecyl propanoate
- Dodecyl 2,3-dihydroxypropanoate
- Dodecyl 2,3-bis(methoxy)propanoate
Uniqueness
Dodecyl 2,3-bis(dodecyloxy)propanoate is unique due to its dual ester and ether functional groups, which provide it with distinct chemical reactivity and versatility in various applications. Its long alkyl chains contribute to its hydrophobic nature, making it an effective surfactant and emulsifying agent .
Eigenschaften
CAS-Nummer |
64713-51-5 |
|---|---|
Molekularformel |
C39H78O4 |
Molekulargewicht |
611.0 g/mol |
IUPAC-Name |
dodecyl 2,3-didodecoxypropanoate |
InChI |
InChI=1S/C39H78O4/c1-4-7-10-13-16-19-22-25-28-31-34-41-37-38(42-35-32-29-26-23-20-17-14-11-8-5-2)39(40)43-36-33-30-27-24-21-18-15-12-9-6-3/h38H,4-37H2,1-3H3 |
InChI-Schlüssel |
OEYUSRSPQFUOBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCOCC(C(=O)OCCCCCCCCCCCC)OCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



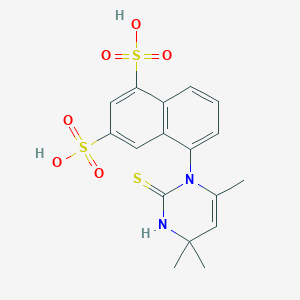
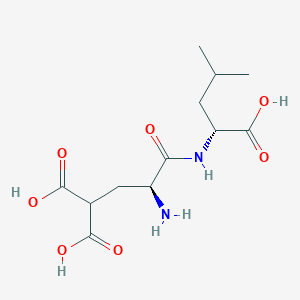
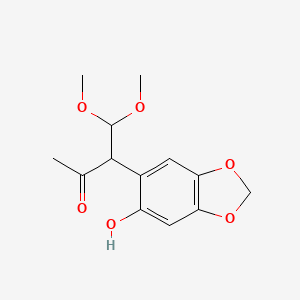
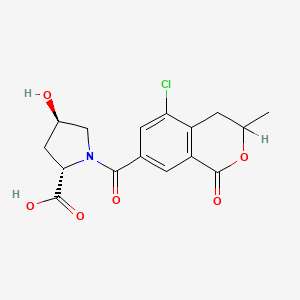
![7,8-dimethoxy-4,5-dihydro-1H-benzo[g]indazole;hydrate](/img/structure/B14497034.png)
![2-[2,6-Di(propan-2-yl)phenyl]-4-methyl-1H-isoindole-1,3(2H)-dione](/img/structure/B14497042.png)

![4-[4-(4-Methoxyphenyl)hex-4-en-3-yl]aniline](/img/structure/B14497056.png)
![2,6-Dichloro-4,8-bis(2,4-dichlorophenoxy)pyrimido[5,4-d]pyrimidine](/img/structure/B14497070.png)
